molecular formula C12H18O3 B13944744 [2-(2-Ethoxyethoxy)ethoxy]benzene CAS No. 64057-86-9

[2-(2-Ethoxyethoxy)ethoxy]benzene

Cat. No.: B13944744
CAS No.: 64057-86-9
M. Wt: 210.27 g/mol
InChI Key: VOLUQLBPFZVGEH-UHFFFAOYSA-N
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Description

Contextualization of [2-(2-Ethoxyethoxy)ethoxy]benzene within the Class of Alkoxy-Substituted Benzenes

This compound, a member of the alkoxy-substituted benzene (B151609) family, is distinguished by the presence of a triethylene glycol monoethyl ether moiety attached to a benzene ring. nih.gov Alkoxy-substituted benzenes are aromatic compounds where an oxygen atom bridges an alkyl or aryl group to a benzene ring. acs.org This structural motif significantly influences the electronic properties of the benzene ring, with the alkoxy group acting as an activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. youtube.com

The defining feature of this compound is its oligoethylene glycol chain. This chain imparts a degree of hydrophilicity and conformational flexibility not typically found in simpler alkoxybenzenes like anisole (B1667542) or ethoxybenzene. researchgate.net The presence of multiple ether linkages within the substituent chain introduces potential for complexation with metal cations and influences its solvent properties. wikipedia.org

Table 1: Physicochemical Properties of this compound nih.gov

PropertyValue
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
IUPAC Name2-(2-ethoxyethoxy)ethoxybenzene
CAS Number64057-86-9
XLogP31.9

Historical Development of Synthetic Methodologies for Similar Ether Systems

The synthesis of aryl ethers, including complex systems like this compound, has a rich history rooted in fundamental organic reactions. The Williamson ether synthesis, developed by Alexander Williamson in the mid-19th century, remains a cornerstone for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbritannica.combrainly.in This reaction typically involves the SN2 displacement of a halide by an alkoxide or phenoxide ion. wikipedia.org The synthesis of this compound would logically follow this pathway, reacting a salt of phenol (B47542) with 1-bromo-2-(2-ethoxyethoxy)ethane (B1588662) or a similar electrophile.

Over the years, numerous advancements have been made to overcome the limitations of the classical Williamson synthesis, particularly for the preparation of more complex aryl ethers. These include the development of copper-catalyzed Ullmann condensation and, more recently, palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. organic-chemistry.org For the synthesis of poly(aryl ether)s, nucleophilic aromatic substitution has been a key method, involving the reaction of a dihydric phenol with an activated aromatic dihalide in a dipolar aprotic solvent. scilit.comresearchgate.net Furthermore, methods for generating minilibraries of substituted alkoxy benzenes have been developed for screening purposes in various applications. acs.orgacs.orgnih.gov

Emerging Research Trends and Academic Significance of Oligoethylene Glycol Ethers in Synthetic Chemistry

Oligoethylene glycol ethers, often referred to as "glymes" when the chain is short, are gaining increasing attention in synthetic chemistry due to their unique properties. wikipedia.org These compounds are valued as versatile building blocks and intermediates in the synthesis of a wide range of functional molecules.

One of the most significant areas of research is their use in the synthesis of crown ethers and other macrocyclic hosts. cas.cznih.gov The oligoethylene glycol unit provides the flexible and cation-coordinating backbone essential for the host-guest chemistry of these molecules. The ability of crown ethers to selectively bind metal cations has led to their application as phase-transfer catalysts, ion-selective sensors, and in the development of novel drug delivery systems. nih.gov

Furthermore, the hydrophilic and biocompatible nature of oligoethylene glycol chains makes them valuable for modifying the properties of bioactive molecules and materials. They are frequently incorporated into drug delivery systems, surface coatings for biomedical devices, and as linkers in bioconjugation chemistry. The synthesis of oligo(ethylene glycol) derivatives continues to be an active area of research, with a focus on developing efficient and selective methods for their preparation. cas.cz

Overview of Research Paradigms and Theoretical Frameworks Applicable to this compound Studies

The study of this compound and related aryl polyethers is guided by several key research paradigms and theoretical frameworks. A research paradigm can be understood as a set of beliefs and practices that guide a field of inquiry. youtube.com

In the context of chemical research, a positivist paradigm often underpins quantitative studies. youtube.com This would involve the precise measurement of the physical and chemical properties of this compound, such as its boiling point, solubility, and spectral data. The goal is to obtain objective, reproducible data that can be used to understand its behavior and predict its reactivity. youtube.com

Computational chemistry provides a powerful theoretical framework for investigating the structure and properties of molecules like this compound. Molecular mechanics and quantum mechanical calculations can be used to predict its three-dimensional conformation, electronic structure, and spectroscopic properties. For instance, predicted collision cross-section values can be calculated for different adducts of the molecule. uni.lu These computational models allow researchers to explore the molecule's potential energy surface and understand the non-covalent interactions that govern its conformation and interactions with other molecules.

The study of reaction mechanisms, such as the Williamson ether synthesis, relies on a framework of physical organic chemistry. This involves the use of kinetic studies, isotopic labeling, and computational modeling to elucidate the step-by-step pathway of a chemical transformation. Understanding the mechanism of formation of this compound is crucial for optimizing its synthesis and for predicting the outcome of related reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64057-86-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2-ethoxyethoxy)ethoxybenzene

InChI

InChI=1S/C12H18O3/c1-2-13-8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

VOLUQLBPFZVGEH-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 2 Ethoxyethoxy Ethoxy Benzene

Regioselective Synthesis of [2-(2-Ethoxyethoxy)ethoxy]benzene via Modified Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone in the formation of ethers, and its adaptation for the synthesis of aryl ethers like this compound involves the reaction of a phenoxide with an appropriate alkyl halide. wikipedia.orgmasterorganicchemistry.compbworks.com The regioselectivity is inherently controlled by the selection of the starting materials: the phenoxide as the nucleophile and the ethoxyethoxy)ethyl halide as the electrophile.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the Williamson ether synthesis for this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. A strong base is required to deprotonate phenol (B47542) to the more nucleophilic phenoxide ion. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). masterorganicchemistry.compbworks.com The solvent plays a critical role in solvating the reactants and influencing the reaction rate; polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are often employed. masterorganicchemistry.com

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. The optimization of such a synthesis for a structurally similar aryl ether, 2-(2-phenoxyethoxy)ethoxy)benzene, provides valuable insights. A representative optimization table, based on analogous systems, is presented below.

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K₂CO₃DMF8012075
2NaOHAcetonitrile8018068
3Cs₂CO₃DMF1006085
4K₂CO₃DMF (MW)1201092
5NaHTHF6524078

This table is a representative example based on analogous syntheses and is intended for illustrative purposes.

The use of cesium carbonate (Cs₂CO₃) often leads to higher yields due to the increased solubility of the phenoxide salt and the "cesium effect," which enhances the nucleophilicity of the phenoxide. Microwave irradiation significantly reduces the reaction time from hours to minutes while providing excellent yields.

Exploration of Alternative Catalytic Systems for Aryl Ether Formation

While the classical Williamson ether synthesis is often non-catalytic, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, especially in biphasic systems. Tetrabutylammonium bromide (TBAB) is a common PTC that facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide resides.

In a patent describing the synthesis of a related compound, 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, a combination of potassium carbonate (K₂CO₃) as the base and cesium carbonate (Cs₂CO₃) and sodium dithionite (B78146) (Na₂S₂O₄) as catalysts was reported to shorten the reaction time and improve the yield. While Na₂S₂O₄ is primarily a reducing agent, its catalytic role in this specific context might be related to the prevention of oxidative side reactions.

Mechanistic Pathways of Nucleophilic Aromatic Substitution in the Synthesis of this compound

The formation of the aryl ether bond in the synthesis of this compound proceeds through a nucleophilic substitution mechanism. When starting from phenol and an activated ethoxyethoxy)ethyl halide (e.g., tosylate or bromide), the reaction follows a classical S_N2 pathway. wikipedia.orgmasterorganicchemistry.com The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the leaving group in a single concerted step.

However, the term nucleophilic aromatic substitution (S_NAr) is more accurately applied when an activated aryl halide reacts with an alkoxide. In the context of synthesizing derivatives of this compound, where the aromatic ring might be substituted with electron-withdrawing groups, the S_NAr mechanism becomes relevant. This pathway involves a two-step addition-elimination process. researchgate.net

Addition of the Nucleophile: The nucleophile, in this case, the ethoxyethoxy)ethoxide, attacks the carbon atom of the aryl halide that bears the leaving group. This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.net The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge.

Elimination of the Leaving Group: In the second step, the leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored, yielding the final aryl ether product.

Palladium-Catalyzed Cross-Coupling Strategies for the Construction of this compound Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, offering milder and more versatile alternatives to traditional methods.

Buchwald-Hartwig Amination Analogues for Aryl-Oxygen Bond Formation

The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, has been successfully extended to the synthesis of aryl ethers (C-O bond formation). pbworks.comwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol. For the synthesis of this compound, this would involve coupling a substituted phenol with an appropriate ethoxyethoxy)ethyl halide or vice versa.

The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) complex oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Ligand Exchange/Alkoxide Formation: The alcohol (R-OH) coordinates to the palladium center, and a base facilitates the formation of a palladium alkoxide complex.

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the desired C-O bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the reductive elimination step and preventing side reactions. researchgate.netnih.gov

A representative table for the optimization of a Buchwald-Hartwig C-O coupling for a similar aryl ether is shown below.

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene10078
2Pd₂(dba)₃XPhosK₃PO₄Dioxane11089
3Pd(OAc)₂RuPhosCs₂CO₃Toluene9093
4[Pd(cinnamyl)Cl]₂SPhosKHMDSTHF8085

This table is a representative example based on analogous syntheses and is intended for illustrative purposes.

Suzuki-Miyaura Coupling Precursors in the Synthesis of Related Structures

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govbeilstein-journals.org While not directly forming the ether linkage of this compound, it is an invaluable tool for synthesizing functionalized precursors.

For instance, a bromo-substituted phenoxyethanol (B1677644) derivative can be coupled with various aryl or vinyl boronic acids to introduce diverse functionalities onto the aromatic ring. This approach allows for the late-stage modification of the molecule, which is highly advantageous in the development of new materials and pharmaceutical agents. youtube.com

The general scheme involves the reaction of a bromo-substituted precursor with a boronic acid in the presence of a palladium catalyst and a base.

A representative table for the Suzuki-Miyaura coupling of a bromo-substituted phenoxyethanol derivative is presented below.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O9085
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10092
3PdCl₂(dppf)-Cs₂CO₃DMF8088
4[Pd(allyl)Cl]₂cataCXium AK₂CO₃Toluene/H₂O10095

This table is a representative example based on analogous syntheses and is intended for illustrative purposes.

The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally mild reaction conditions, making it a powerful strategy for creating a library of this compound derivatives with diverse substituents on the phenyl ring.

Ligand Design and Catalyst Performance in Aryl Etherification

The formation of the aryl ether linkage in molecules like this compound often relies on transition metal-catalyzed cross-coupling reactions. The performance of these catalytic systems is intrinsically linked to the design of the ligand coordinating to the metal center.

Modern aryl etherification methods have seen significant advancements, moving beyond the classical Ullmann condensation which often required harsh reaction conditions. Current strategies frequently employ copper (Cu) or palladium (Pd) catalysts, where the ligand plays a crucial role in promoting the reaction under milder conditions. organic-chemistry.orggoogle.com For copper-catalyzed systems, ligands such as oxalic diamides have been shown to be powerful in the coupling of aryl chlorides and bromides with alcohols. organic-chemistry.org The choice of base and solvent is also critical; for instance, the use of lithium alkoxide, either directly or generated in situ, has been key to successful couplings of aryl halides with aliphatic alcohols. organic-chemistry.org

Palladium-catalyzed syntheses of aryl ethers from unactivated aryl bromides or chlorides have also been developed, utilizing air-stable dialkylphosphinobiphenyl ligands. organic-chemistry.org These ligands facilitate the crucial reductive elimination step in the catalytic cycle, leading to high yields of the desired ether product.

Beyond metal catalysis, metal-free approaches have emerged as an environmentally friendly alternative. organic-chemistry.org These methods often utilize diaryliodonium salts for the arylation of alcohols. organic-chemistry.orgorganic-chemistry.org The reaction can proceed in water at low temperatures with a simple base like sodium hydroxide, avoiding the need for expensive and toxic metal catalysts. organic-chemistry.org

The synthesis of this compound would likely involve the coupling of a phenol precursor with an appropriate ethoxyethanol derivative. The selection of the catalyst and ligand would be critical to achieving high yield and selectivity, minimizing side reactions. The steric and electronic properties of the substrates would guide the choice between a copper-based, palladium-based, or metal-free catalytic system.

Table 1: Overview of Catalytic Systems for Aryl Etherification

Catalytic System Metal Typical Ligands Advantages Potential Application for this compound Synthesis
Ullmann-type Coupling Copper N,N-dimethylglycine, 8-hydroxyquinaldine Cost-effective metal Coupling of phenoxides with ethoxyethanol halides. organic-chemistry.org
Buchwald-Hartwig Etherification Palladium Dialkylphosphinobiphenyls (e.g., DPEphos) High functional group tolerance, mild conditions Coupling of phenol with an activated ethoxyethanol derivative. organic-chemistry.org
Metal-Free Arylation None N/A (uses diaryliodonium salts) Avoids transition metals, can use water as a solvent Reaction of a phenoxide with a diaryliodonium salt bearing the desired ethoxyethoxyethoxy group. organic-chemistry.orgorganic-chemistry.org

| Copper-Catalyzed Alkoxylation | Copper | Oxalic diamides | Effective for aryl chlorides and bromides | Direct coupling of an aryl halide with 2-(2-ethoxyethoxy)ethanol. organic-chemistry.org |

Chemoenzymatic Approaches and Biocatalytic Transformations Towards this compound and Analogues

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers remarkable selectivity and operates under mild, environmentally benign conditions. nih.govacs.org These advantages make it an attractive approach for the synthesis of complex molecules.

While enzymes capable of forming ether bonds are less common than those for other functional groups like esters, they are highly sought after for synthetic applications. nih.gov The discovery and development of such enzymes often begin with screening natural sources or existing enzyme libraries for the desired activity. Enzymes like cytochrome P-450s are known for their broad substrate scope and can be a starting point for engineering. zymvol.com

Once a candidate enzyme is identified, enzyme engineering techniques can be employed to enhance its properties. zymvol.com This can involve modifying the protein structure to improve activity, specificity, and stability under process conditions. zymvol.com For the synthesis of this compound, an enzyme could be engineered to specifically recognize phenol and an activated diethylene glycol monoethyl ether derivative, catalyzing their condensation. Taking inspiration from nature, where enzymes precisely position reactants, synthetic catalysts have been developed that mimic this function, simplifying ether synthesis. illinois.eduillinois.edu

Glutathione-dependent β-etherases, which are involved in the natural degradation of lignin (B12514952), are a class of enzymes that specialize in cleaving β-O-4 aryl-ether bonds. nih.gov While their natural function is cleavage, understanding their mechanism could inform the design of enzymes that catalyze the reverse reaction—ether bond formation. Other enzymatic reactions, such as transetherification catalyzed by certain hydrolases, have also been reported and could be adapted for this purpose. mdpi.com

A key advantage of enzymatic catalysis is the ability to exert precise control over stereochemistry. acs.orgnih.govnih.gov Enzymes are chiral molecules themselves and their active sites create a chiral environment that can distinguish between enantiomers or different stereoisomers of a substrate. nih.govnih.gov

While this compound itself is not a chiral molecule, the principles of enzymatic stereocontrol are highly relevant for the synthesis of its analogues that may contain stereocenters. For instance, if a chiral alcohol were used as a precursor, an enzyme could selectively react with only one enantiomer, leading to an optically pure ether product. This process is known as kinetic resolution. acs.org

The biosynthesis of complex natural products like reserpine (B192253) demonstrates nature's mastery of stereochemical control, using a series of enzymes to construct multiple consecutive chiral centers with perfect fidelity. nih.gov This level of control is difficult to achieve with traditional chemical methods and highlights the potential of biocatalysis for creating structurally complex and stereochemically defined aryl ether analogues.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net This is particularly relevant in industrial synthesis.

A major focus of green chemistry is the replacement of volatile and toxic organic solvents. nih.gov For the synthesis of aryl ethers, several greener alternatives have been explored.

Solvent-free reaction conditions represent an ideal scenario, minimizing waste and simplifying product isolation. researchgate.net Microwave-assisted synthesis can often facilitate solvent-free reactions, providing rapid heating and enhancing reaction rates. researchgate.net

When a solvent is necessary, water is an excellent green choice due to its non-toxicity, non-flammability, and abundance. nih.gov Metal-free arylations of alcohols using diaryliodonium salts have been successfully performed in water. organic-chemistry.org Other green solvents include ionic liquids, which are non-volatile and can often be recycled, and supercritical fluids like carbon dioxide, which can be easily removed from the reaction mixture upon completion. nih.gov The selection of a greener solvent system for the synthesis of this compound would depend on the specific catalytic method employed, aiming to balance reactivity with environmental impact.

Table 2: Comparison of Solvent Systems for Chemical Synthesis

Solvent Type Examples Advantages Disadvantages
Traditional Organic Solvents Toluene, Benzene (B151609), Dichloromethane Good solubility for many organic reagents Often volatile, toxic, and environmentally persistent. nih.gov
Green Solvents Water, Ethanol, Ethyl lactate Low toxicity, often renewable, biodegradable. nih.govidosi.org May have limited solubility for nonpolar reactants.
Supercritical Fluids Supercritical CO₂ Non-toxic, easily removed, tunable properties. nih.gov Requires high pressure equipment.

| Solvent-Free | Neat reaction mixture | Eliminates solvent waste, high reactant concentration | Can be limited by reactant viscosity or melting points. researchgate.net |

Renewable Feedstock Utilization in Precursor Synthesis

A key tenet of green chemistry is the use of renewable rather than depleting feedstocks. rsc.org The precursors for this compound can potentially be derived from biomass, reducing the reliance on petrochemicals.

The ethoxy chain of the molecule originates from ethylene (B1197577) oxide. Bio-based ethylene oxide can be produced from bio-ethanol, which is manufactured on a large scale via the fermentation of sugars from sources like corn or sugarcane. coatingsworld.com This makes the entire ethoxyethoxyethoxy side chain accessible from renewable resources. rsc.orgcoatingsworld.com

The benzene ring is traditionally derived from petroleum. nih.gov However, biomass, particularly lignocellulosic biomass, is a rich source of aromatic compounds, primarily from lignin. nih.govnih.gov Lignin is a complex polymer composed of phenylpropane units, and research is actively exploring catalytic and biological methods to break it down into valuable aromatic platform chemicals, including phenol. nih.gov By sourcing the phenolic precursor from lignin and the ethoxy groups from bio-ethanol, a 100% bio-based synthesis of this compound could be envisioned. coatingsworld.comnih.gov This approach would significantly improve the sustainability profile of the compound and reduce its carbon footprint. rsc.orgunige.ch

Advanced Analytical Techniques in the Structural Elucidation and Mechanistic Probing of 2 2 Ethoxyethoxy Ethoxy Benzene

High-Resolution Spectroscopic Methodologies for Complex Aryl Ether Characterization

High-resolution spectroscopy is indispensable for the unambiguous identification and structural analysis of [2-(2-Ethoxyethoxy)ethoxy]benzene. These techniques probe the molecular structure at an atomic level, providing a wealth of information.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. fiveable.me For a molecule with the complexity of this compound, one-dimensional (1D) NMR spectra can be congested. rsc.org Therefore, advanced two-dimensional (2D) NMR techniques are often employed to resolve overlapping signals and establish correlations between different nuclei. rsc.orglibretexts.org

Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment that reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the ethoxy chains and the benzene (B151609) ring. oxinst.com For more complex spin systems, Total Correlation Spectroscopy (TOCSY) can be utilized to show correlations between all protons within a spin system, not just those that are directly coupled. oxinst.com

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid state, which is not accessible by solution-state NMR. nih.gov This technique is particularly useful for studying polycrystalline samples and can reveal details about intermolecular interactions and local order. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.3114 - 129
O-CH₂ (Aromatic)~4.1~69
O-CH₂-CH₂-O~3.7 - 3.8~70
O-CH₂ (Ethyl)~3.6~66
CH₃~1.2~15

Note: These are predicted values and may vary slightly based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of this compound, which is C₁₂H₁₈O₃. nih.gov

In addition to the exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron Ionization (EI) is a common ionization technique that can induce characteristic fragmentation of poly(ethylene glycol) monoalkyl ethers. maxwellsci.com The fragmentation of this compound would likely involve cleavage of the ether linkages, leading to a series of fragment ions separated by 44 mass units (the mass of an ethoxy unit). maxwellsci.com The presence of the phenyl group would also lead to characteristic aromatic fragments.

Table 2: Predicted m/z Values for Key Adducts of this compound in HRMS

AdductPredicted m/z
[M+H]⁺211.1329
[M+Na]⁺233.1148
[M+K]⁺249.0888
[M+NH₄]⁺228.1594

Source: PubChemLite. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the most characteristic feature in the IR spectrum is the strong C-O stretching vibration of the ether linkages, which typically appears in the 1300-1000 cm⁻¹ region. youtube.com Aryl alkyl ethers, like the target compound, are expected to show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. blogspot.comquimicaorganica.org

The IR spectrum would also show C-H stretching vibrations for the aromatic ring and the aliphatic ethoxy chains, as well as characteristic absorptions for the benzene ring itself. nasa.govyoutube.com Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes. kyoto-u.ac.jp Conformational changes in the flexible ethoxy chains can also be probed by analyzing changes in the vibrational spectra under different conditions.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=C (Aromatic)Stretching~1600 and ~1475
C-O-C (Aryl Ether)Asymmetric Stretch~1250
C-O-C (Alkyl Ether)Symmetric Stretch~1120
C-O-C (Aryl Ether)Symmetric Stretch~1040

Note: These are general ranges and the exact peak positions can vary.

Chromatographic and Separation Science Applications in the Purification and Analysis of this compound

Chromatographic techniques are essential for the purification of this compound to a high degree of purity and for its analysis in complex mixtures.

Development of Chiral Stationary Phases for Enantiomeric Separation of Related Aryl Ethers

While this compound itself is not chiral, the development of chiral stationary phases (CSPs) is crucial for the separation of enantiomers of related chiral aryl ethers. springernature.comrsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in the high-performance liquid chromatography (HPLC) resolution of various chiral compounds, including those with structures analogous to aryl ethers. researchgate.net Chiral crown ethers have also been successfully employed as chiral selectors for the separation of compounds containing primary amino groups, and their derivatives can be used in CSPs for HPLC. nih.govwvu.edu The choice of mobile phase and the specific structure of the CSP are critical factors in achieving successful enantiomeric separation. researchgate.net

Preparative Chromatography for High-Purity Sample Generation

To obtain this compound in a highly pure form, which is necessary for accurate spectroscopic analysis and other studies, preparative chromatography is the method of choice. evotec.comyoutube.com This technique operates on a larger scale than analytical chromatography, allowing for the isolation of significant quantities of the target compound. youtube.comyoutube.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) using reversed-phase columns (like C18) is a common approach for purifying moderately polar compounds like this compound. youtube.comyoutube.com The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation from any impurities. Flash chromatography, often using silica (B1680970) gel as the stationary phase, can also be employed as a rapid purification method. youtube.com The choice between these techniques depends on the required purity, the scale of the purification, and the nature of the impurities. youtube.comyoutube.com Multidimensional chromatographic approaches, where different separation modes are combined, can also be utilized for complex purification challenges. nih.gov

X-Ray Diffraction Studies on Crystalline Derivatives or Co-Crystals of this compound

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction studies specifically focused on this compound or its crystalline derivatives and co-crystals. While the principles of X-ray crystallography are well-established for determining the three-dimensional atomic structure of crystalline solids, this technique does not appear to have been applied to the target compound to date.

X-ray diffraction is a powerful analytical method that provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. This technique is fundamental in unequivocally establishing the molecular conformation and packing in the solid state. The generation of crystalline derivatives or co-crystals is a common strategy in pharmaceutical and materials science to obtain single crystals suitable for X-ray analysis, especially when the parent compound is a liquid or difficult to crystallize. researchgate.net

Co-crystals, which are multi-component crystals formed between two or more neutral molecules, offer a pathway to modulate the physicochemical properties of a substance. sci-hub.box The structural analysis of co-crystals by X-ray diffraction provides insights into the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern their formation. researchgate.net

Although studies on various benzene derivatives and their co-crystals have been reported, detailing their supramolecular assemblies and crystal packing, this body of research does not include this compound. researchgate.netaps.orgresearchgate.netresearchgate.net For instance, research on other ethoxy and methoxybenzene derivatives has successfully employed X-ray diffraction to elucidate their structures, but these findings are specific to the studied molecules and cannot be extrapolated to this compound. researchgate.net

The lack of crystallographic data for this compound means that its solid-state structure, including the conformation of the flexible ethoxyethoxy side chain and its potential intermolecular interactions, remains experimentally undetermined. Future research involving the synthesis of suitable crystalline derivatives or the formation of co-crystals would be necessary to perform such an analysis and provide the foundational structural data for this compound.

Computational and Theoretical Investigations of 2 2 Ethoxyethoxy Ethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For [2-(2-Ethoxyethoxy)ethoxy]benzene, these methods can predict its most stable three-dimensional arrangements, its spectroscopic signatures, and its propensity to react at specific sites.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. acs.org It is particularly well-suited for determining the conformational landscape of flexible molecules like this compound, which possesses multiple rotatable bonds.

The conformational preferences of this compound are primarily governed by the torsional angles along the ethoxy chains and the orientation of the entire side chain relative to the benzene (B151609) ring. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to perform a potential energy surface scan for the key dihedral angles. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that separate them.

For similar alkoxybenzenes, studies have shown that the most stable conformers often exhibit a near-planar arrangement of the C-O-C-C backbone to maximize conjugation and minimize steric hindrance. psu.edu In the case of this compound, a multitude of conformers with varying energies would be expected due to the flexible ethoxy chain. The relative energies of these conformers are typically within a few kcal/mol of each other, indicating that several conformations may coexist at room temperature.

An illustrative data table of such a conformational analysis is presented below. The relative energies (ΔE) are hypothetical and serve to demonstrate the expected output of a DFT study.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

Conformer Dihedral Angle 1 (°C-O-C-C) Dihedral Angle 2 (°O-C-C-O) Dihedral Angle 3 (°C-C-O-C) Relative Energy (ΔE, kcal/mol)
A 180 (anti) 180 (anti) 0 (syn) 0.00
B 180 (anti) 60 (gauche) 0 (syn) 0.85
C 60 (gauche) 180 (anti) 0 (syn) 1.20
D 180 (anti) 180 (anti) 90 (skew) 2.50

| E | 60 (gauche) | 60 (gauche) | 0 (syn) | 1.75 |

Note: These values are for illustrative purposes and represent typical energy differences found in flexible ether chains.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for predicting spectroscopic parameters. rsc.org For this compound, these methods can be used to calculate vibrational frequencies (Infrared and Raman spectra), which are characteristic of the molecule's structure and bonding.

Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with an appropriate basis set, can provide highly accurate predictions of the vibrational spectrum. The calculated spectrum can then be compared with experimental data to confirm the molecular structure and identify the presence of specific functional groups and conformational isomers.

For example, the characteristic C-O-C stretching vibrations of the ether linkages and the aromatic C-H and C=C vibrations of the benzene ring can be precisely calculated. Anharmonicity effects, which are often significant for flexible molecules, can also be accounted for in advanced ab initio calculations, leading to even better agreement with experimental spectra. rsc.org

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound using Ab Initio Methods

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch Benzene Ring 3100-3000
Aliphatic C-H Stretch Ethoxy Chain 2980-2850
Aromatic C=C Stretch Benzene Ring 1600-1450
CH₂ Scissoring Ethoxy Chain 1470-1440
Asymmetric C-O-C Stretch Ether Linkages 1150-1085
Symmetric C-O-C Stretch Ether Linkages 1050-1020

Note: These are typical frequency ranges for the specified vibrational modes.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the reactivity of a molecule. The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the ether linkages, indicating their susceptibility to electrophilic attack. The benzene ring would exhibit a region of negative potential above and below the plane, characteristic of aromatic systems.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. In this compound, the HOMO is likely to be localized on the benzene ring and the oxygen atoms, suggesting these are the primary sites for reaction with electrophiles. The LUMO would likely be distributed over the aromatic ring, indicating its role in accepting electrons from nucleophiles. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability; a larger gap implies higher stability.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -8.5
LUMO 1.2

Note: These energy values are illustrative and typical for similar aromatic ethers.

Molecular Dynamics (MD) Simulations for Solvation Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are essential for understanding its behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. rsc.org

Force Field Development and Validation for this compound Systems

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters that describe the potential energy of the system. acs.org For a molecule like this compound, a well-validated force field is crucial. Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) can often provide a good starting point. zenodo.orgacs.org

However, for accurate predictions, it may be necessary to develop and validate specific parameters for the ether linkages and their connection to the aromatic ring. This process typically involves fitting the force field parameters (e.g., partial atomic charges, van der Waals parameters, and torsional parameters) to reproduce experimental data (e.g., density, heat of vaporization) or high-level quantum chemical calculations. osf.io For instance, the torsional parameters for the dihedral angles in the ethoxy chain can be refined by fitting to the potential energy surface calculated by DFT.

Table 4: Example of Force Field Parameters for the Ether Linkage in this compound

Atom Type Charge (e) σ (Å) ε (kcal/mol)
C (aromatic) -0.115 3.55 0.070
O (ether) -0.300 3.00 0.170
C (aliphatic, alpha) 0.145 3.50 0.066
C (aliphatic, beta) 0.050 3.50 0.066
H (aromatic) 0.115 2.42 0.030

Note: These parameters are illustrative and would need to be validated for a specific force field.

Simulation of Solvation Shell Dynamics in Various Solvents

Once a reliable force field is established, MD simulations can be performed to study the solvation of this compound in different solvents, such as water, ethanol, or a nonpolar solvent like hexane. These simulations reveal the structure and dynamics of the solvent molecules in the immediate vicinity of the solute, known as the solvation shell.

In an aqueous environment, water molecules are expected to form hydrogen bonds with the ether oxygen atoms of this compound. nih.gov The benzene ring, being hydrophobic, would likely induce a structured layer of water molecules around it. The dynamics of these solvation shells, including the residence time of solvent molecules and the rates of hydrogen bond formation and breaking, can be quantified from the MD trajectories. rsc.org

In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The conformation of the flexible ethoxy chain might also differ significantly between polar and nonpolar solvents due to the varying strengths of solute-solvent interactions.

Table 5: Illustrative Solvation Shell Properties of this compound in Water from MD Simulations

Solute Atom Solvent Coordination Number (First Shell) Average Residence Time (ps)
Ether Oxygen Water 2-3 5-10

Note: These values are hypothetical and represent typical findings in MD simulations of similar molecules in water.

Prediction of Spectroscopic Properties through Computational Modeling

Computational modeling is an indispensable tool for predicting the spectroscopic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are routinely used to simulate various types of spectra, providing data that can be used to interpret experimental results or to predict the spectral features of yet-to-be-synthesized compounds. frontiersin.orgresearchgate.net The flexible nature of the ethoxyethoxy side chain in this compound presents a conformational complexity that can be effectively addressed by computational methods, which can calculate the properties of multiple conformers to generate a weighted average spectrum. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. nih.govd-nb.info DFT calculations, using functionals like B3LYP or the Cramer's WP04 functional, which is optimized for predicting ¹H shifts, can provide accurate estimations of chemical shifts. github.ioresearchgate.net For this compound, a conformational search would first be performed to identify the lowest energy conformers. Subsequently, NMR shielding constants would be calculated for each significant conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These values are then averaged based on the Boltzmann population of the conformers and referenced to a standard like tetramethylsilane (B1202638) (TMS) to yield the predicted chemical shifts. researchgate.netnih.gov The solvent effect, which is crucial for accurate predictions, is typically incorporated using a polarizable continuum model (PCM). github.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and based on typical ranges for similar structural motifs. Actual computational results would vary based on the level of theory.

¹H NMR (500 MHz, CDCl₃)
Protons Predicted Chemical Shift (ppm)
Aromatic (ortho, para) 6.85 - 7.00
Aromatic (meta) 7.20 - 7.35
O-CH ₂-CH₂ (ring side) 4.10 - 4.25
O-CH₂-CH ₂ (ring side) 3.80 - 3.95
O-CH ₂-CH₂ (ethoxy side) 3.70 - 3.85
O-CH₂-CH ₂ (ethoxy side) 3.60 - 3.75
O-CH ₂-CH₃ 3.50 - 3.65

¹³C NMR (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (ppm)
Aromatic (C-O) 158.0 - 159.5
Aromatic (ortho, para) 114.0 - 122.0
Aromatic (meta) 129.0 - 130.0
O-C H₂-CH₂ (ring side) 69.0 - 71.0
O-CH₂-C H₂ (ring side) 68.0 - 70.0
O-C H₂-CH₂ (ethoxy side) 67.0 - 69.0
O-CH₂-C H₂ (ethoxy side) 66.0 - 68.0
O-C H₂-CH₃ 65.0 - 67.0

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. arxiv.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. dtic.mil For this compound, the predicted IR spectrum would show characteristic peaks for the C-O-C stretching of the ether linkages, the aromatic C-H and C=C stretching, and the aliphatic C-H stretching of the ethoxy groups. researchgate.netnih.gov

Table 2: Predicted IR Absorption Frequencies for this compound Predicted values are hypothetical and based on typical ranges for similar functional groups. Actual computational results would vary based on the level of theory.

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3030 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
Asymmetric C-O-C Stretch (Aryl-Alkyl) 1240 - 1280
Asymmetric C-O-C Stretch (Alkyl-Alkyl) 1100 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions that give rise to UV-Vis absorption spectra are modeled using Time-Dependent Density Functional Theory (TD-DFT). frontiersin.orgarxiv.org After obtaining an optimized ground-state geometry, TD-DFT calculations are performed to compute the excitation energies and oscillator strengths of the electronic transitions. researchgate.netgrowingscience.com For this compound, the predicted UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring, likely corresponding to π → π* transitions. numberanalytics.comquimicaorganica.org The ether substituent will influence the position and intensity of these absorption bands. quimicaorganica.org

Table 3: Predicted UV-Vis Absorption for this compound Predicted values are hypothetical and based on typical ranges for similar chromophores. Actual computational results would vary based on the level of theory.

Transition Predicted λ_max (nm) Molar Absorptivity (ε)
π → π* (Primary Band) ~220 High

Reaction Pathway Elucidation and Transition State Analysis for Reactions Involving this compound

Computational chemistry provides powerful tools for exploring the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. numberanalytics.comresearchgate.net This is crucial for understanding the mechanisms of reactions involving this compound. arxiv.org Modern computational methods can significantly reduce the computational cost and increase the reliability of finding transition states. ims.ac.jpsciencedaily.com

Electrophilic Aromatic Substitution

Aromatic ethers like this compound readily undergo electrophilic aromatic substitution, with the ether group acting as an ortho-, para-director. numberanalytics.com Computational modeling can be used to investigate the mechanism of reactions such as nitration or halogenation. By calculating the energies of the sigma-complex intermediates for ortho, meta, and para attack, the regioselectivity of the reaction can be confirmed. Transition state searches, using methods like the Nudged Elastic Band (NEB), can then be employed to locate the transition state structure connecting the reactants to the intermediate, providing the activation energy for the rate-determining step. ims.ac.jp

Ether Cleavage

The cleavage of the ether bonds in this compound, typically under strong acidic conditions (e.g., with HBr or HI), is another important reaction class. wikipedia.orgkhanacademy.org Computational studies can elucidate the operative mechanism, which can be either Sₙ1 or Sₙ2 depending on the structure of the ether. wikipedia.orgfiveable.me For the aryl-alkyl ether bond, cleavage would likely proceed via protonation of the ether oxygen followed by nucleophilic attack of the halide on the benzylic carbon if a stable carbocation cannot be formed. youtube.com For the alkyl-alkyl ether linkages, an Sₙ2 mechanism is expected. youtube.com Transition state analysis would involve locating the three-centered transition state for the Sₙ2 attack or the high-energy carbocation intermediate and its preceding transition state for an Sₙ1 pathway.

Oxidation

The oxidation of this compound can occur at the aromatic ring or the alkyl side chain. numberanalytics.com While the benzene ring itself is relatively resistant to oxidation, the benzylic C-H bonds (on the carbon adjacent to the ring) are susceptible to oxidation by strong oxidizing agents to form a carboxylic acid. pressbooks.pub Theoretical studies on the oxidation of aliphatic ethers have shown that the reaction often proceeds through radical mechanisms, involving H-atom abstraction followed by reaction with molecular oxygen. nih.gov Computational modeling can be used to calculate the bond dissociation energies of the various C-H bonds in this compound to predict the most likely site of initial radical formation. Subsequent reaction pathways, including the formation of peroxy radicals and their isomerization or bimolecular reactions, can be mapped out, and the associated transition states and activation barriers can be calculated to determine the most favorable reaction channel. nih.gov

Role of 2 2 Ethoxyethoxy Ethoxy Benzene in Materials Science and Supramolecular Chemistry Research

Integration of [2-(2-Ethoxyethoxy)ethoxy]benzene Moieties into Polymer Architectures

The incorporation of ether functionalities, such as those found in this compound, into polymer backbones or as side chains can significantly influence the final properties of the material. These effects are primarily due to the flexibility and polarity of the ether linkages.

While direct evidence of this compound being used as a primary monomer in large-scale polyether synthesis is limited in readily accessible literature, its structure suggests potential utility in this area. Polyethers are often synthesized through methods like the nucleophilic displacement of dihalo compounds with bisphenoxide salts or the ring-opening polymerization of cyclic ethers. researchgate.net For instance, a related compound, 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, is synthesized from hydroquinone (B1673460) and 2-(2-chloroethoxy)ethanol, highlighting a pathway where similar structures can be created. google.com

The synthesis of poly(aryl ether)s often involves the reaction of activated dihalo compounds with bisphenols. researchgate.net A molecule like this compound, if functionalized with appropriate leaving groups or reactive sites (e.g., hydroxyl or vinyl groups), could potentially act as a monomer or a comonomer in such polymerizations.

Furthermore, the presence of multiple reactive sites could enable its function as a cross-linking agent. Cross-linking agents are crucial for creating polymer networks with enhanced mechanical strength and thermal stability. conicet.gov.armdpi.com For example, divinyl benzene (B151609) is a common cross-linking agent used to improve the properties of recycled polyolefin blends. researchgate.net A derivative of this compound with two or more polymerizable groups could theoretically serve a similar purpose, introducing flexible ether linkages into the cross-linked network. conicet.gov.ar

Research on low-bandgap semiconducting polymers has shown that increasing the length of linear oligo(ethylene oxide) side chains correlates with a decrease in Tg and an increase in the crack-onset strain, making the polymer more deformable. nih.govrsc.org This suggests that incorporating moieties like this compound as side chains could be a strategy to enhance the mechanical deformability of otherwise rigid polymer backbones. rsc.org

Table 1: Effect of Side Chain Structure on Polymer Thermal Properties

Polymer SystemSide Chain TypeEffect on Glass Transition Temperature (Tg)Reference
Diketopyrrolopyrrole-furan-thiophene copolymersLinear oligo(ethylene oxide)Decreases with increasing side chain length nih.govrsc.org
Poly(3-alkylthiophene)sLinear alkylDecreases with increasing side chain length nih.gov
Cellulose (B213188) ethersHydroxypropyl methylcellulose (B11928114) (varied MW)Increases with increasing molecular weight researchgate.net
Cyclo-olefin copolymersNorbornene contentGenerally increases with higher norbornene content d-nb.info

Application in the Design of Novel Solvents and Reaction Media

The chemical structure of this compound, featuring both a hydrophobic phenyl ring and a more hydrophilic polyether chain, suggests it could function as a solvent with unique properties. Glycol ethers are well-known for their utility as solvents in a wide range of applications. wikipedia.orgatamanchemicals.com

Glycol ethers like propylene (B89431) glycol phenyl ether are used as latex coalescents in paints and as carrier solvents for textile dyes due to their ability to mix aqueous and organic components. oecd.org Similarly, 2-(2-ethoxyethoxy)ethanol is a versatile solvent for dyes, resins, and inks. wikipedia.org The solvating power of this compound would be determined by the balance of its hydrophobic and hydrophilic parts. The phenyl group provides affinity for nonpolar compounds, while the ether chain can interact with more polar molecules through dipole-dipole interactions and hydrogen bonding with protic solutes.

The development of "green solvents" is a major focus of sustainable chemistry, aiming to replace hazardous traditional solvents with more environmentally benign alternatives. nih.govresearchgate.net Key properties of a green solvent include low toxicity, biodegradability, and derivation from renewable resources. researchgate.netresearchgate.net

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Derivatives

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org The design of synthetic host molecules that can selectively bind to guest molecules is a central theme in this field. rsc.org

While there are no specific reports detailing the use of this compound in supramolecular assemblies, its structural features suggest it could be a component in such systems. The phenyl group can participate in π-π stacking interactions, and the ether chain can bind to cationic guests, similar to how crown ethers encapsulate metal ions.

Derivatives of this compound could be incorporated into larger host molecules. For example, research on pillararenes, a class of macrocyclic hosts, has demonstrated their ability to bind guest molecules within their cavities. wikipedia.org The functionalization of such macrocycles with side chains can tune their solubility and binding properties. An ethoxyethoxy-phenyl moiety could be envisioned as a substituent on a larger supramolecular scaffold.

Furthermore, the self-assembly of amphiphilic molecules containing similar structural units into micelles, vesicles, or other nanostructures in aqueous media is a well-established phenomenon. rsc.org A functionalized derivative of this compound could act as a building block for such self-assembling systems, with potential applications in areas like drug delivery. rsc.org

Design of Macrocyclic Receptors Incorporating Aryl Polyether Scaffolds

Macrocyclic receptors are large, ring-shaped molecules designed to selectively bind to other molecules or ions, known as guests. The design of these host molecules is a cornerstone of supramolecular chemistry. Aryl polyethers, such as this compound, serve as versatile building blocks in the synthesis of a specific class of macrocyclic receptors known as lariat (B8276320) ethers and cyclophanes.

For instance, in the synthesis of certain macrodiolides, aromatic diols with polyether linkages have been successfully used. nih.govnih.govacs.org The separation of the hydroxyl group from the aromatic ring by a polyether chain was found to significantly facilitate the macrocyclization process, leading to higher yields of the desired macrocyclic products. nih.gov While direct studies on the use of this compound in this manner are not prevalent, its structure is analogous to the precursors used in these syntheses. It is therefore a prime candidate for the construction of novel macrocyclic receptors with tailored guest-binding properties.

Table 1: Examples of Macrocyclic Receptors Derived from Aryl Polyether Building Blocks

Macrocycle TypeAryl Polyether Precursor (Analogous)Resulting Properties and Applications
Lariat EtherN,N'-disubstituted-diaza-18-crown-6Enhanced cation binding and selectivity, potential for ion transport. tandfonline.com
MacrodiolideAromatic polyether diolsAntitumor activity, induction of mitochondrial apoptosis. nih.govnih.gov
Crown Ether-Paracyclophane HybridOligo(ethylene glycol)-tethered Morita–Baylis–Hillman dimersPotential cytotoxicity in cancer cell lines. mdpi.com

This table presents data for analogous compounds to illustrate the potential applications of this compound in macrocycle synthesis.

Investigation of Non-Covalent Interactions and Self-Assembly Processes

Non-covalent interactions are the subtle forces that govern the self-assembly of molecules into larger, organized structures. osti.govtue.nlmdpi.com The compound this compound is an excellent model for studying these interactions due to its amphiphilic nature—possessing both a hydrophobic phenyl group and a hydrophilic polyether chain.

The phenyl group can participate in several types of non-covalent interactions, including:

π-π stacking: The interaction between the electron clouds of adjacent aromatic rings.

Cation-π interactions: The electrostatic interaction between a cation and the face of the phenyl ring. tandfonline.com

Hydrophobic interactions: The tendency of the nonpolar phenyl groups to aggregate in aqueous environments.

The polyether chain, with its repeating ethoxy units, can engage in:

Hydrogen bonding: Through the ether oxygen atoms with suitable donor molecules.

Dipole-dipole interactions: Arising from the polarity of the C-O bonds.

Host-guest interactions: The polyether chain can encapsulate small molecules or ions.

This combination of interactions allows this compound and similar molecules to self-assemble into various structures, such as micelles, vesicles, and liquid crystals, in solution. iupac.orgnih.gov For example, studies on poly(ethylene glycol phenyl ether acrylate) have shown its utility in forming photopolymers for holographic storage, a process that relies on the controlled self-assembly and polymerization of the material. mdpi.comresearchgate.net The precise balance of these non-covalent forces can be tuned by changing factors like concentration, temperature, and solvent, making these systems highly responsive and adaptable.

Role as a Ligand Component in Coordination Chemistry Research

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The flexible polyether chain of this compound, rich in electron-donating oxygen atoms, makes it an effective chelating agent for various metal ions. thinkdochemicals.comebsco.comnih.govnih.gov

Chelation Properties with Metal Ions

Chelation is the process where a polydentate ligand (a ligand that can bind to a metal ion through multiple donor atoms) forms a ring-like structure with the metal ion. libretexts.orgebsco.com This process generally leads to the formation of highly stable metal complexes. The three ether oxygens in the [2-(2-Ethoxyethoxy)ethoxy] chain can act as donor atoms, allowing the molecule to wrap around a metal ion in a pincer-like fashion.

The affinity and selectivity of this compound for different metal ions are influenced by several factors:

The size of the metal ion: The flexible polyether chain can adapt to coordinate with a range of metal ions, but it will show preference for those whose size is complementary to the "cavity" formed upon chelation.

The nature of the metal ion: The "hard" or "soft" character of the metal ion will influence the strength of its interaction with the "hard" oxygen donor atoms of the ether.

The presence of the phenyl group: The phenyl group can influence the electronic properties of the ether oxygen atoms and can also participate in secondary interactions, such as cation-π interactions, which can further stabilize the metal complex. tandfonline.com

Table 2: Stability Constants (log K) of Analogous Polyether Ligands with Various Metal Ions

Ligand (Analogous)Metal Ionlog KSolvent
18-Crown-6K+6.10Methanol
15-Crown-5Na+3.25Methanol
Diaza-18-crown-6K+> 4.0Methanol

This table provides data for well-studied crown ethers to illustrate the expected chelation behavior of polyether-containing ligands like this compound. Data sourced from studies on lariat ethers. psu.edu

Impact on Catalytic Activity and Selectivity of Metal Complexes

Once a metal ion is chelated by a ligand like this compound, the resulting metal complex can exhibit catalytic properties. The ligand plays a crucial role in determining the catalytic activity and selectivity of the metal center. nih.govnih.govresearchgate.netrsc.org

The phenyl polyether ligand can influence catalysis in several ways:

Steric Environment: The phenyl group provides a certain degree of steric bulk around the metal center, which can influence the approach of substrates and thereby control the selectivity of the catalytic reaction.

Electronic Effects: The electronic properties of the phenyl group can be transmitted through the ether linkage to the coordinating oxygen atoms, modifying the electron density at the metal center. This, in turn, can affect the metal's ability to activate substrates and facilitate the catalytic cycle.

Transition metal complexes with polyether-containing ligands have been explored for a range of catalytic transformations. rsc.orgpismin.com For example, metalla-crown ethers have been shown to be effective catalysts where the binding of a secondary cation within the crown ether moiety can modulate the reactivity of the transition metal center. rsc.org This "allosteric" control is a sophisticated mechanism for tuning catalytic performance. While direct catalytic applications of this compound complexes are yet to be widely reported, the principles established with related systems strongly suggest its potential in developing novel and selective catalysts.

Future Research Directions and Unexplored Avenues for 2 2 Ethoxyethoxy Ethoxy Benzene Studies

Development of Novel Synthetic Routes with Enhanced Atom Economy

The traditional synthesis of aryl ethers, such as the Williamson ether synthesis, often involves stoichiometric amounts of reagents and can generate significant salt waste, thus exhibiting low atom economy. Future research should prioritize the development of greener, more efficient synthetic pathways to [2-(2-Ethoxyethoxy)ethoxy]benzene.

Key Research Objectives:

Catalytic C-O Coupling Reactions: Investigating transition-metal catalyzed (e.g., copper or palladium) cross-coupling reactions between a phenol (B47542) precursor and an appropriate ethoxyethoxy-containing alcohol or halide. The goal would be to achieve high yields under mild conditions with low catalyst loading, minimizing waste.

One-Pot Synthesis: Designing a one-pot reaction sequence starting from more fundamental building blocks to assemble the molecule, which would reduce the need for intermediate purification steps, thereby saving solvents and energy.

Use of Greener Solvents: Exploring the synthesis in environmentally benign solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds (VOCs).

A comparative analysis of potential synthetic routes could be guided by metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI), aiming for a process that is both economically viable and environmentally responsible.

Exploration of Catalytic Applications beyond Current Understandings

Potential Avenues:

Phase-Transfer Catalysis: The compound's amphiphilic nature could be harnessed for phase-transfer catalysis (PTC), facilitating reactions between reagents located in different immiscible phases (e.g., aqueous and organic). Research would involve evaluating its efficiency in classic PTC reactions and comparing its performance to established catalysts like quaternary ammonium (B1175870) salts or crown ethers.

Ligand in Homogeneous Catalysis: The ethoxyethoxy chain could function as a flexible polydentate ligand for metal centers in homogeneous catalysis. Studies would involve synthesizing organometallic complexes with this compound and testing their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. The flexibility of the chain could impart unique steric and electronic properties to the catalytic center.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. nih.gov For this compound, advanced computational modeling is a crucial and entirely unexplored avenue. nih.govnsf.govmoldesignx.com

Modeling Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's conformational landscape, identifying the most stable geometries and the rotational energy barriers of the ether linkages. researchgate.net This provides insight into its flexibility and shape. Furthermore, DFT can predict electronic properties like the electrostatic potential surface, which is key to understanding its interaction with other chemical species. moldesignx.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the bulk-phase behavior of the compound, predicting properties like density, viscosity, and diffusion coefficients. moldesignx.com Crucially, MD can simulate its behavior as a solvent or a component in a mixture, predicting its miscibility and solvation capabilities for different solutes, which is vital for designing it into formulations or electrolyte systems. moldesignx.com

These computational studies would form a foundational dataset, enabling a "materials-by-design" approach where its structure can be virtually screened for various applications before any laboratory synthesis is attempted. nih.gov

Integration into Emerging Technologies (e.g., sensors, energy storage, without specific compound applications)

The unique combination of a rigid aromatic group and a flexible polar chain makes this compound an intriguing candidate for materials in emerging technologies. Research in this area would not focus on a specific final product but on understanding the fundamental properties that make the compound suitable for these technological domains.

Electrolyte Systems for Energy Storage: Glycol ethers (glymes) are known for their ability to solvate metal ions and are used in battery electrolytes. Future studies could investigate the ion-solvating properties of this compound, its electrochemical stability window, and its ionic conductivity when mixed with various lithium salts. Its higher boiling point compared to shorter glymes could be an advantage for battery safety.

Component for Chemical Sensors: The aromatic ring can be functionalized, and the ether chain can bind specific cations. This dual functionality opens avenues for its use as a precursor to ion-selective sensors. Research would involve studying its binding affinity and selectivity for different metal ions.

Synergistic Research Combining Synthetic, Analytical, and Theoretical Methodologies

The most effective path to unlocking the potential of this compound lies in an integrated research strategy that combines synthesis, analysis, and theory. nih.gov This synergistic approach ensures that theoretical predictions are experimentally validated and that experimental discoveries are explained and optimized through computational modeling.

A Proposed Integrated Workflow:

Predict (Theory): Use DFT and MD simulations to predict the fundamental properties of the molecule and its potential performance in a target application (e.g., as a high-boiling-point solvent or a ligand). moldesignx.comresearchgate.net

Synthesize (Synthesis): Develop a high-yield, high-atom-economy synthetic route based on modern catalytic methods to produce the high-purity material needed for testing.

Characterize (Analysis): Employ advanced analytical techniques (e.g., multidimensional NMR, X-ray crystallography, mass spectrometry) to confirm the structure and purity of the synthesized compound and to study its interactions and dynamics.

Test (Application): Evaluate the material's performance in the targeted application (e.g., measuring ionic conductivity in an electrolyte formulation or its efficiency as a phase-transfer catalyst).

Refine (Feedback Loop): Feed the experimental results back into the computational models to refine them, leading to a deeper understanding and the design of next-generation molecules with improved properties.

This integrated, cyclical approach represents the modern paradigm of materials discovery and would be essential to fully explore and exploit the currently unrealized potential of this compound.

Table of Compound Properties

Below are the basic computed properties for this compound. nih.gov

PropertyValue
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
IUPAC Name 2-(2-ethoxyethoxy)ethoxybenzene
CAS Number 64057-86-9
XLogP3 1.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 6

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